An In-depth Technical Guide to Azido-PEG2-C1-Boc for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Azido-PEG2-C1-Boc for Researchers, Scientists, and Drug Development Professionals
Introduction: Azido-PEG2-C1-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its structure incorporates a terminal azide (B81097) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected carboxylic acid. This unique combination of functionalities makes it a valuable tool for the synthesis of complex molecular architectures, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The azide group provides a handle for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The short, hydrophilic PEG2 spacer enhances aqueous solubility and provides flexibility. The Boc-protected carboxylic acid allows for subsequent conjugation to amine-containing molecules following deprotection under acidic conditions. This guide provides a comprehensive overview of the properties of Azido-PEG2-C1-Boc, detailed experimental protocols for its use, and visualizations of relevant workflows.
Core Properties of Azido-PEG2-C1-Boc
The fundamental properties of Azido-PEG2-C1-Boc are summarized in the tables below, providing a clear reference for its chemical and physical characteristics.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate | [1] |
| CAS Number | 251564-45-1 | [1] |
| Molecular Formula | C10H19N3O4 | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% | [2] |
Solubility and Storage
| Property | Description | Source |
| Solubility | Soluble in water, DMSO, DMF, and DCM. | [3] |
| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term storage. Keep away from heat and direct sunlight. |
Experimental Protocols
The utility of Azido-PEG2-C1-Boc lies in its ability to undergo specific chemical transformations at its two functional ends. The following sections provide detailed methodologies for these key reactions.
Protocol 1: Boc Deprotection to Reveal the Carboxylic Acid
The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines and, in this case, a carboxylic acid. Its removal is typically achieved under acidic conditions.
Materials:
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Azido-PEG2-C1-Boc
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic Acid (TFA)
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Round-bottom flask
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Stirring apparatus
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Rotary evaporator
Procedure:
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Dissolve Azido-PEG2-C1-Boc in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
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Cool the solution to 0°C using an ice bath.
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Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
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Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
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Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
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The resulting deprotected product, Azido-PEG2-acid, can be used directly in the next step or purified further if necessary.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of Azido-PEG2-C1-Boc can be efficiently coupled with a terminal alkyne-containing molecule via CuAAC to form a stable triazole linkage.
Materials:
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Azido-PEG2-C1-Boc (or its deprotected form)
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Alkyne-containing molecule
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
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Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
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Reaction vessel
Procedure:
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Dissolve the Azido-PEG2-C1-Boc and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-containing molecule in the chosen solvent system.
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In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.
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In another vial, prepare a solution of CuSO4 (e.g., 1-5 mol%) and the ligand (e.g., THPTA, in a 1:2 molar ratio of Cu:ligand) in water.
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Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the CuSO4/ligand solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.
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Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the product can be purified by methods such as precipitation, dialysis, or chromatography to remove the copper catalyst and unreacted starting materials.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of copper is a concern, the copper-free SPAAC reaction is a preferred alternative. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne.
Materials:
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Azido-PEG2-C1-Boc (or its deprotected form)
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Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)
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Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
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Anhydrous Dimethyl Sulfoxide (DMSO) for stock solutions
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Reaction vessel
Procedure:
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Prepare a stock solution of the Azido-PEG2-C1-Boc in anhydrous DMSO (e.g., 10 mM).
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Prepare a solution of the cyclooctyne-functionalized molecule in the reaction buffer to the desired final concentration.
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Add the Azido-PEG2-C1-Boc stock solution to the solution of the cyclooctyne-functionalized molecule (typically a 1.2 to 2-fold molar excess of the azide).
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Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.
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Monitor the reaction progress by LC-MS or other appropriate analytical techniques.
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Upon completion, the conjugated product can be purified using methods such as Size Exclusion Chromatography (SEC) or dialysis.
Application in PROTAC Synthesis
A primary application of Azido-PEG2-C1-Boc is in the synthesis of PROTACs, where it serves as a flexible linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Generalized PROTAC Synthesis Workflow
The synthesis of a PROTAC using a heterobifunctional linker like Azido-PEG2-C1-Boc typically follows a modular, multi-step approach. The workflow below illustrates a general strategy.
